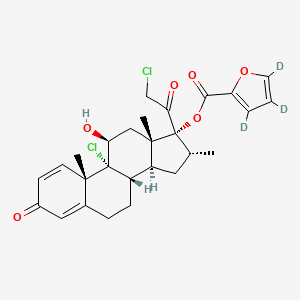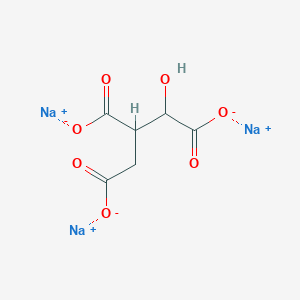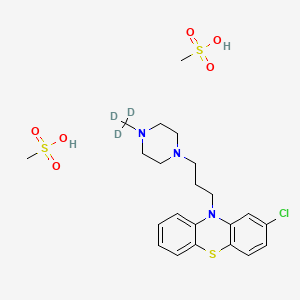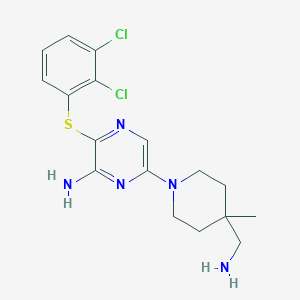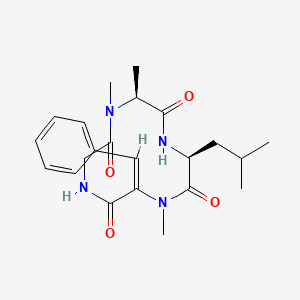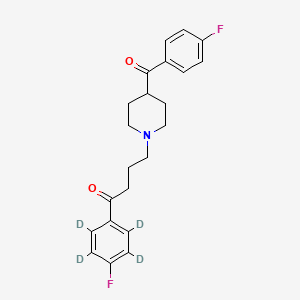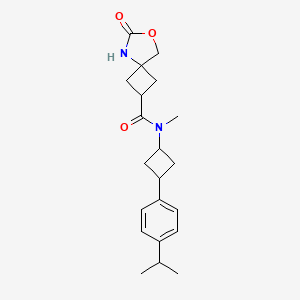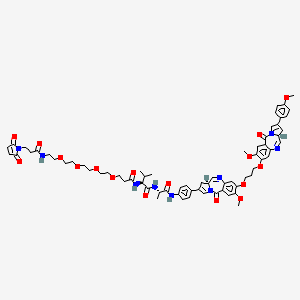
Mal-PEG4-VA-PBD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG4-VA-PBD is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This compound consists of the antitumor antibiotic Pyrrolobenzodiazepine (PBD) linked via Mal-PEG4-VA. ADCs are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer by combining the specificity of antibodies with the cytotoxic potency of small-molecule drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VA-PBD involves the conjugation of Pyrrolobenzodiazepine (PBD) with Mal-PEG4-VA. The process typically includes the following steps:
Activation of PBD: The antitumor antibiotic PBD is activated to form a reactive intermediate.
Linker Attachment: The activated PBD is then conjugated to Mal-PEG4-VA under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Purification: The product is purified using techniques such as chromatography to remove impurities and achieve the desired purity level
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-VA-PBD undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace specific functional groups.
Oxidizing and Reducing Agents: Used to facilitate oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound .
Aplicaciones Científicas De Investigación
Mal-PEG4-VA-PBD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their reactivity.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral in the design and synthesis of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of biopharmaceuticals and research reagents
Mecanismo De Acción
Mal-PEG4-VA-PBD exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the cytotoxic drug (PBD) is released.
DNA Interaction: PBD binds to the DNA of the cancer cell, causing DNA damage and ultimately leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
Mc-VC-PAB-SN38: A drug-linker conjugate used in ADCs, consisting of a cleavable linker and the cytotoxic agent SN38.
Deruxtecan: An ADC drug-linker conjugate comprising a derivative of DX-8951 and a maleimide-GGFG peptide linker.
Mc-MMAE: A drug-linker conjugate for ADCs, consisting of monomethyl auristatin E linked via a maleimidocaproyl linker
Uniqueness
Mal-PEG4-VA-PBD is unique due to its specific combination of Pyrrolobenzodiazepine (PBD) and Mal-PEG4-VA, which provides a distinct mechanism of action and targeting capability. This uniqueness makes it a valuable compound in the development of targeted cancer therapies .
Propiedades
Fórmula molecular |
C68H79N9O17 |
|---|---|
Peso molecular |
1294.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C68H79N9O17/c1-42(2)64(74-61(79)19-24-89-26-28-91-30-31-92-29-27-90-25-20-69-60(78)18-21-75-62(80)16-17-63(75)81)66(83)72-43(3)65(82)73-48-12-8-44(9-13-48)46-32-49-38-70-54-36-58(56(87-5)34-52(54)67(84)76(49)40-46)93-22-7-23-94-59-37-55-53(35-57(59)88-6)68(85)77-41-47(33-50(77)39-71-55)45-10-14-51(86-4)15-11-45/h8-17,34-43,49-50,64H,7,18-33H2,1-6H3,(H,69,78)(H,72,83)(H,73,82)(H,74,79)/t43-,49-,50-,64-/m0/s1 |
Clave InChI |
NYVRJRVPDLPKGD-DEVGTKRQSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN9C(=O)C=CC9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
